5-Hydroxydeferasirox

描述

5-Hydroxydeferasirox is a useful research compound. Its molecular formula is C21H15N3O5 and its molecular weight is 389.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生化分析

Biochemical Properties

5-Hydroxydeferasirox plays a crucial role in biochemical reactions by binding to iron ions, thereby preventing iron-mediated oxidative damage. It interacts with various enzymes and proteins, including cytochrome P450 enzymes such as CYP1A and CYP2D6, which are involved in its metabolism . The compound forms stable complexes with iron, facilitating its excretion and reducing iron toxicity .

Cellular Effects

This compound influences cellular processes by chelating excess iron, which is essential for various cellular functions. It affects cell signaling pathways, gene expression, and cellular metabolism by reducing iron-induced oxidative stress . In pancreatic cancer cells, this compound has shown antiproliferative effects by inhibiting cell proliferation and inducing apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to iron ions with high affinity, forming a stable complex that is eliminated via the kidneys . This binding interaction inhibits iron-dependent enzymes and reduces oxidative stress. Additionally, this compound modulates gene expression by affecting iron-responsive elements in mRNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable under physiological conditions and undergoes slow degradation . Long-term studies have shown that it maintains its iron-chelating properties and continues to reduce cellular iron levels, thereby preventing iron-mediated damage .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively reduces iron levels without causing significant toxicity . At higher doses, it may induce adverse effects such as gastrointestinal disturbances and renal toxicity . Threshold effects have been observed, indicating that optimal dosing is crucial for therapeutic efficacy .

Metabolic Pathways

This compound is involved in metabolic pathways that include glucuronidation and oxidative metabolism . It interacts with enzymes such as UDP-glucuronosyltransferases and cytochrome P450 enzymes, which facilitate its biotransformation and excretion . These metabolic pathways help in maintaining iron homeostasis and preventing iron overload .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It binds to plasma proteins and is transported to target tissues where it exerts its iron-chelating effects . The compound is primarily excreted via the feces, with minimal renal excretion .

Subcellular Localization

This compound localizes to specific subcellular compartments, including the cytoplasm and mitochondria . Its activity is influenced by its localization, as it targets iron-rich organelles to prevent oxidative damage. Post-translational modifications and targeting signals direct this compound to these compartments, enhancing its therapeutic efficacy .

生物活性

5-Hydroxydeferasirox (5-HDF) is a derivative of deferasirox, a chelating agent primarily used in the treatment of iron overload. This article delves into the biological activity of 5-HDF, focusing on its antioxidant properties, antiproliferative effects, and potential therapeutic applications. The findings are supported by various studies and case analyses.

This compound is characterized by its ability to form stable complexes with iron, thereby reducing oxidative stress associated with iron overload. Its mechanism involves:

- Iron Chelation : Binding to free iron ions, preventing them from participating in Fenton reactions that generate reactive oxygen species (ROS).

- Antioxidant Activity : Scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes.

Antioxidant Activity

Research has demonstrated that 5-HDF exhibits significant antioxidant properties. In vitro studies have utilized various assays to evaluate its capacity to scavenge free radicals:

| Assay Method | Description | Results |

|---|---|---|

| ABTS Assay | Measures the ability to scavenge ABTS radicals. | High scavenging activity observed. |

| DPPH Assay | Evaluates the reduction of DPPH radicals in solution. | Dose-dependent inhibition noted. |

| Hemolysis Assay | Assesses protective effects against oxidative hemolysis in erythrocytes. | Significant reduction in hemolysis observed. |

In these assays, 5-HDF demonstrated a strong ability to reduce oxidative stress markers, such as malondialdehyde (MDA), while increasing superoxide dismutase (SOD) and catalase (CAT) activities in erythrocytes pretreated with the compound .

Antiproliferative Effects

The antiproliferative activity of 5-HDF has been explored against various cancer cell lines. Notably, studies focused on human melanoma A375 cells revealed:

- Cell Viability Reduction : MTT assays indicated a marked decrease in cell viability upon treatment with 5-HDF.

- Induction of Apoptosis : Flow cytometric analysis showed increased apoptosis rates, characterized by morphological changes observed through DAPI staining.

- Cell Cycle Arrest : The compound induced G0/G1 phase arrest, preventing further cell division.

These findings suggest that 5-HDF not only inhibits cancer cell proliferation but also promotes programmed cell death through apoptotic pathways .

Case Study 1: Melanoma Treatment

A study involving A375 melanoma cells treated with varying concentrations of 5-HDF showed a significant dose-response relationship in reducing cell viability and inducing apoptosis. The IC50 value was determined to be approximately 25 µM, indicating potent antiproliferative effects.

Case Study 2: Oxidative Stress in Erythrocytes

In another study assessing oxidative stress, erythrocytes treated with 5-HDF exhibited enhanced resilience against hemolysis induced by hydrogen peroxide. The protective effect was attributed to the compound's ability to chelate iron and reduce ROS levels effectively.

Research Findings Summary

The biological activity of this compound highlights its potential as a therapeutic agent due to its dual role as an antioxidant and antiproliferative compound. Key findings include:

- Antioxidant Properties : Effective in scavenging free radicals and enhancing antioxidant enzyme activities.

- Antiproliferative Activity : Significant inhibition of cancer cell growth and induction of apoptosis.

- Potential Therapeutic Applications : Could be developed for use in cancer chemoprevention and treatment strategies for iron overload conditions.

属性

IUPAC Name |

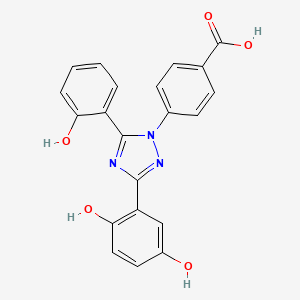

4-[3-(2,5-dihydroxyphenyl)-5-(2-hydroxyphenyl)-1,2,4-triazol-1-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3O5/c25-14-9-10-18(27)16(11-14)19-22-20(15-3-1-2-4-17(15)26)24(23-19)13-7-5-12(6-8-13)21(28)29/h1-11,25-27H,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBWFHDNXHWBASZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=NN2C3=CC=C(C=C3)C(=O)O)C4=C(C=CC(=C4)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

524746-12-1 | |

| Record name | 5-Hydroxydeferasirox | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0524746121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-HYDROXYDEFERASIROX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ELW3P96H5O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。